2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
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Properties
IUPAC Name |
2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O5S/c1-15(27)16-8-12-19(13-9-16)26-23(29)25(14-21(28)17-6-10-18(24)11-7-17)20-4-2-3-5-22(20)32(26,30)31/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXRSNRBZIDDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-acetylphenyl)-4-[2-(4-chlorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 393.85 g/mol. The structure features a benzothiadiazinone core with acetyl and chlorophenyl substituents, contributing to its biological properties.
Research indicates that compounds similar to benzothiadiazinones exhibit various biological activities through multiple mechanisms:
- Antitumor Activity : The compound may inhibit tumor growth by inducing apoptosis in cancer cells. Studies on related compounds have shown that they can target specific pathways involved in cell proliferation and survival.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression. For instance, a related compound demonstrated HDAC3 selectivity with an IC50 value of 95.48 nM .
- Antimicrobial Properties : Compounds in this class have shown potential antimicrobial activity against various pathogens, suggesting their use in treating infections.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds:
| Activity | Compound | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | Benzothiadiazinone derivative | 1.30 μM (HepG2) | |
| HDAC Inhibition | Related HDAC inhibitor | 95.48 nM | |
| Antimicrobial | Various derivatives | Variable |
Case Studies
Several studies have explored the biological activities of benzothiadiazinones and their derivatives:
- Antitumor Activity : A study demonstrated that certain derivatives of benzothiadiazinones could significantly inhibit tumor growth in xenograft models. The study reported a tumor growth inhibition rate of approximately 48% compared to controls .
- HDAC Inhibition : Research focusing on HDAC inhibitors revealed that specific benzothiadiazinone compounds could promote apoptosis in cancer cells through cell cycle arrest mechanisms .
- Antimicrobial Effects : A comparative study found that certain benzothiadiazinones exhibited substantial antibacterial and antifungal activities against standard microbial strains, highlighting their potential as therapeutic agents .
Preparation Methods
Cyclization Using Phosphorus Oxychloride
A common method involves treating 2-aminobenzenesulfonamide derivatives with phosphorus oxychloride (POCl₃) to induce cyclization. For example:
- Step 1 : 2-Amino-5-chlorobenzenesulfonamide is reacted with POCl₃ at 80–100°C for 6–8 hours, forming the benzothiadiazinone ring via intramolecular dehydration.
- Step 2 : The intermediate is oxidized to the 1,1-dioxide using hydrogen peroxide or ozone.
Key Conditions :
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| POCl₃ | 80–100°C | 6–8 h | 65–75% |
Attachment of the 2-(4-Chlorophenyl)-2-Oxoethyl Side Chain
The 4-position is functionalized via alkylation with 2-(4-chlorophenyl)-2-oxoethyl bromide or through a ketone-forming reaction.
Alkylation with 2-(4-Chlorophenyl)-2-Oxoethyl Bromide
Ketone Formation via Grignard Reaction
- Step : A Grignard reagent (e.g., 4-chlorophenylmagnesium bromide) is added to an acetylated intermediate, followed by oxidation with PCC (pyridinium chlorochromate) to form the ketone.
Final Oxidation to 1,1-Dioxide
The sulfur atom in the thiadiazine ring is oxidized to the sulfone group using hydrogen peroxide (H₂O₂) in acetic acid:
Crystallographic Validation and Purity Optimization
Post-synthesis, the compound’s structure is confirmed via X-ray crystallography. Key findings include:
- Half-chair conformation of the thiadiazine ring, with sulfur and nitrogen atoms displaced by 0.527 Å and 0.216 Å, respectively.
- Intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing the molecular structure.
- Recrystallization : Ethanol is the preferred solvent for obtaining high-purity crystals (melting point: 210–212°C).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost Efficiency : Using POCl₃ for cyclization and H₂O₂ for oxidation reduces reagent costs compared to ozonolysis.
- Safety : POCl₃ requires handling under inert conditions due to its moisture sensitivity.
- Purification : Recrystallization from ethanol achieves >98% purity, critical for pharmaceutical applications.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
The compound is synthesized via nucleophilic substitution between 4-chlorobenzoyl chloride and a functionalized isothiazole derivative. Key steps include maintaining anhydrous conditions (e.g., dry dichloromethane) and controlled temperature (0–5°C) to avoid side reactions. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Structural validation requires / NMR (δ 7.8–8.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. How can X-ray crystallography be employed to resolve the compound’s molecular geometry?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via the SHELX suite) is standard for refining the structure. Key parameters include:
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 123 K to minimize thermal motion.
- Refinement : Full-matrix least-squares on , with anisotropic displacement parameters for non-H atoms. Validation tools like PLATON/ADDSYM check for missed symmetry or disorders .
Q. Which spectroscopic techniques are critical for characterizing its functional groups?
Q. What solvent systems are suitable for solubility and stability studies?
Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s sulfone and carbonyl groups. Stability assays in aqueous buffers (pH 4–9) under UV light (254 nm) assess photodegradation. HPLC (C18 column, acetonitrile/water mobile phase) monitors decomposition products .
Q. How can computational methods predict its electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These predict reactivity sites (e.g., acetylphenyl group as an electrophilic hotspot) .
Advanced Research Questions
Q. How can crystallographic disorders or twinning be resolved during refinement?
For twinned data, SHELXL’s TWIN and BASF commands refine twin fractions. For disorders, split-atom models with occupancy constraints (e.g., 50:50 for two conformers) are applied. R-factor convergence (< 0.05) and Δρmax (< 1 eÅ) validate the model .
Q. What strategies reconcile discrepancies between crystallographic and spectroscopic data?
For example, if NMR indicates dynamic conformations (e.g., puckered benzothiadiazine ring) but XRD shows a planar structure:
Q. How do substituents (acetyl, chloro) influence intermolecular interactions in the crystal lattice?
Hirshfeld surface analysis (CrystalExplorer) identifies dominant contacts:
- C–H···O : Acetyl groups form hydrogen bonds (2.5–3.0 Å).
- Cl···π : Chlorophenyl groups engage in halogen-π interactions (3.3–3.5 Å). These affect melting points and solubility .
Q. What advanced NMR techniques resolve overlapping signals in complex spectra?
- 2D NMR : HSQC correlates - signals; NOESY detects spatial proximity of substituents.
- Selective decoupling : Suppresses coupling in crowded regions (e.g., aromatic protons) .
Q. How can in vitro biological activity assays be designed to minimize false positives?
- Dose-response curves : Test concentrations from 1 nM–100 µM; calculate IC via nonlinear regression.
- Counter-screens : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) for target validation.
- Cytotoxicity controls : Include HEK-293 or HepG2 cells to exclude nonspecific effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
